molecular formula C58H105N16Na5O28S5 B10774828 Colistin A sodium methanesulfonate CAS No. 24708-58-5

Colistin A sodium methanesulfonate

Cat. No.: B10774828
CAS No.: 24708-58-5
M. Wt: 1749.8 g/mol
InChI Key: IQWHCHZFYPIVRV-VVXJTWMDSA-I
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of colistin A sodium methanesulfonate involves the reaction of colistin with formaldehyde and sodium bisulfite. The primary amino groups of colistin are converted into the corresponding aminomethanesulfonic acid sodium salt . The process typically involves the following steps:

  • Adjusting the pH of a colistin sulfate aqueous solution to 9-13 using ammonia water or sodium hydroxide solution.
  • Stirring and reacting for 1-3 hours, followed by vacuum filtration.
  • Adding methylolsulfonic acid sodium salt to the suspension and reacting for 1-24 hours at temperatures ranging from 10-90°C.
  • Separating and purifying the reaction solution using mixed resins.
  • Drying the final product .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring consistent quality and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards .

Mechanism of Action

Colistin A sodium methanesulfonate exerts its effects by disrupting the bacterial cell membrane. The compound is polycationic and has both hydrophobic and lipophilic moieties, allowing it to interact with the bacterial cytoplasmic membrane. This interaction changes the membrane’s permeability, leading to cell lysis and death . Colistin binds to lipopolysaccharides and displaces divalent cations (calcium and magnesium) that stabilize the membrane structure .

Properties

CAS No.

24708-58-5

Molecular Formula

C58H105N16Na5O28S5

Molecular Weight

1749.8 g/mol

IUPAC Name

pentasodium;[2-[(2S,5R,8S,11S,14S,17S,22S)-17-[(1R)-1-hydroxyethyl]-22-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(6S)-6-methyloctanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate

InChI

InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5/t35-,36+,37+,38-,39-,40-,41-,42-,43-,44-,45+,47-,48-;;;;;/m0...../s1

InChI Key

IQWHCHZFYPIVRV-VVXJTWMDSA-I

Isomeric SMILES

CC[C@H](C)CCCCC(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])[C@@H](C)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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